3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide, more commonly known as VE-821, is a potent and selective inhibitor of the ATR (Ataxia telangiectasia and Rad3 related) kinase. [, , , , , , ] ATR is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family. [, ] This kinase plays a crucial role in the DNA damage response (DDR) pathway by sensing single-stranded DNA breaks and stalled replication forks, subsequently activating checkpoints to halt cell cycle progression and initiate DNA repair. [, , , , , , , , , , , ] Due to its significant role in the DDR pathway, VE-821 has emerged as a valuable tool in scientific research, particularly in the field of cancer biology.
Mechanism of Action
VE-821 acts by binding to the catalytic site of ATR kinase, inhibiting its kinase activity. [, , ] This inhibition disrupts the downstream signaling cascade of the ATR pathway, leading to the abrogation of cell cycle checkpoints, impaired DNA repair, and ultimately promoting cell death, particularly in the context of DNA damage. [, , , , , , , , , , , ]
Applications
Sensitize Cancer Cells to Chemo- and Radiotherapy: Studies demonstrate that VE-821 enhances the sensitivity of various cancer cells to a range of DNA-damaging agents, including gemcitabine, cisplatin, topoisomerase inhibitors, and radiation. [, , , , , , , , , , , , , , , ] This sensitization is attributed to the inhibition of DNA repair mechanisms and checkpoint abrogation in cancer cells, leading to increased DNA damage and cell death. [, , , , , , , ]
Investigate Synthetic Lethality in Cancer: VE-821 is used to explore synthetic lethal interactions with other DDR pathway inhibitors, such as PARP inhibitors, in cancer cells harboring specific DDR defects. [, , , , , , , ] This approach aims to identify specific patient populations that would benefit from targeted therapies. [, , , , ]
Study the Role of ATR in Replication Stress: VE-821 aids in understanding the role of ATR in managing replication stress, a common feature of cancer cells. [, , , , , , , ] It has been used to investigate the impact of ATR inhibition on cell cycle checkpoints, DNA replication, and repair pathways in the context of replication stress. [, , , , , ]
Investigate R-loop Accumulation and DNA Damage: Studies show that VE-821 is useful in investigating the role of ATR signaling in response to R-loop accumulation and associated DNA damage, particularly in the context of splicing factor mutations in hematological malignancies. [, ]
Future Directions
Biomarker Development for ATR Inhibitor Therapy: Identifying reliable biomarkers to predict the response to ATR inhibitors like VE-821 is crucial for personalized medicine. [, , , , ] This could involve analyzing the expression levels of specific DDR proteins, the degree of replication stress, or the mutational status of genes involved in the DDR pathway.
Clinical Translation of ATR Inhibitors: While VE-821 itself was not progressed to clinical trials, its derivative, VX-970 (Berzosertib), has been evaluated in clinical trials for various cancer types. [] Future research should focus on optimizing the clinical development of ATR inhibitors, including identifying appropriate patient populations, determining optimal dosing strategies, and managing potential side effects.
Combination Therapies with ATR Inhibitors: Given the synergistic effects observed in pre-clinical studies, combining VE-821 or other ATR inhibitors with existing chemo- or radiotherapy regimens, or other targeted therapies, represents a promising strategy to enhance therapeutic efficacy. [, , , , , , , , ]
Related Compounds
VX-970
Relevance: VX-970 is a structurally related derivative of VE-821 []. Both compounds exhibit potent and selective inhibition of ATR kinase activity and are being explored for their potential in enhancing the efficacy of existing cancer treatments.
ABT-888 (Veliparib)
Relevance: ABT-888 is often investigated in conjunction with VE-821 [, , ] to assess synergistic effects in cancer treatment. Both compounds target different aspects of the DNA damage response, potentially leading to enhanced cell death when combined.
Olaparib
Relevance: Olaparib is frequently studied alongside VE-821 [, , , ] to evaluate synergistic effects in cancer treatment, specifically focusing on their combined impact on replication stress and DNA damage response pathways.
Relevance: Studies have investigated the combination of gemcitabine with VE-821 [, , , , ] to explore potential synergistic effects in cancer treatment, particularly leveraging their combined ability to induce replicative stress and DNA damage in cancer cells.
Cisplatin
Relevance: Cisplatin is often studied in conjunction with VE-821 [] to assess potential synergistic effects, specifically exploring if ATR inhibition can enhance cisplatin's cytotoxicity by interfering with DNA damage repair mechanisms.
KU-55933
Relevance: KU-55933 is sometimes studied alongside VE-821 [, , ] to understand the interplay between ATM and ATR pathways in response to DNA damage and to assess potential synergistic effects when both pathways are inhibited.
PF-477736
Relevance: PF-477736 serves as a valuable tool to dissect the role of Chk1 in the context of ATR inhibition by VE-821 []. Comparing their effects helps understand the specific contributions of ATR and Chk1 in DNA damage response and repair.
MK-1775
Relevance: MK-1775 is often used in conjunction with VE-821 [] to explore potential synergistic effects, particularly their combined impact on cell cycle regulation and cell death in the context of DNA damage.
Hydroxyurea
Relevance: Hydroxyurea is often combined with VE-821 [, ] to investigate their synergistic potential in inducing replicative stress and DNA damage in cancer cells.
LMP-400 (Indotecan)
Relevance: LMP-400 is studied in combination with VE-821 [, ] to evaluate their synergistic potential in cancer treatment, specifically focusing on overcoming drug resistance and disabling DNA replication processes.
SN38 (Irinotecan active metabolite)
Relevance: SN38 is investigated alongside VE-821 and ABT-888 [, ] to explore synergistic effects and potential for enhancing the efficacy of irinotecan-based chemotherapy, particularly by targeting DNA repair mechanisms.
Talazoparib
Relevance: Talazoparib, in combination with VE-821, has been explored for its potential in overcoming drug resistance in cancer cells [].
AZD6738
Relevance: AZD6738 is investigated for its anti-proliferative effects in cancer cells, similar to VE-821, and is often studied in combination with other anti-cancer agents [].
NU7441
Relevance: NU7441 is studied to understand its role in DNA damage response and its potential as a target for cancer therapy, often compared with VE-821 and other DNA repair inhibitors [, ].
Caffeine
Relevance: Caffeine's effects on ATM and ATR make it relevant to the research on VE-821, a specific ATR inhibitor, as it provides a broader context for understanding the potential consequences of targeting these kinases [].
Piperlongumine (PL)
Relevance: Piperlongumine's ability to induce ROS makes it relevant to research on DNA damage and ATR inhibition by VE-821. It is studied in combination with VE-821 to evaluate the effects of combining replicative and oxidative stress in cancer cells [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Miltefosine is a phospholipid that is the hexadecyl monoester of phosphocholine. It has a role as an antineoplastic agent, an antiprotozoal drug, an antifungal agent, an immunomodulator, an anti-inflammatory agent, an apoptosis inducer, a protein kinase inhibitor and an anticoronaviral agent. It is a member of phosphocholines and a phospholipid. Miltefosine is a broad spectrum antimicrobial, anti-leishmanial, phospholipid drug that was originally developed in the 1980s as an anti-cancer agent. It is currently the only recognized oral agent used to treat visceral, cutaneous, and mucosal forms of leishmaniasis, a neglected tropical disease. It can be administered topically or orally and is only indicated in patients aged 12 years or older. The CDC has also recommended it as a first line treatment for free-living amebae (FLA) infections such as primary amebic meningoencephalitis and granulomatous amebic encephalitis. Miltefosine is an Antileishmanial. Miltefosine is an orally available, alkyl phospholipid that is used in the treatment of both cutaneous and visceral leishmaniasis. Miltefosine therapy is often accompanied by transient mild-to-moderate serum aminotransferase elevations during the first 1 or 2 weeks of treatment, but has not been implicated in cases of clinically apparent liver injury with jaundice. Miltefosine is a natural product found in Carica papaya and Xenorhabdus nematophila with data available. Miltefosine is an orally- and topically-active alkyl-phosphocholine compound with potential antineoplastic activity. Miltefosine targets cellular membranes, modulating cell membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. As an immunomodulator, miltefosine stimulates T-cells, macrophages and the expression of interleukin 3 (IL-3), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon gamma (INF-gamma). (NCI04)
ME-344 is an active metabolite of NV-128, a novel flavonoid small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), with potential antineoplastic activity. Upon administration, mTOR1/2 Kinase inhibitor ME-344 downregulates the PIK3/AKT/mTOR pathway and results in chromatin condensation in the absence of caspase activation. Consequently, this agent induces caspase-independent cell death in tumor cells with a de-regulated PIK3/AKT/mTOR pathway or chemotherapeutic resistant cells. In pre-clinical studies, ME-344 has shown tenfold more anti-tumor activity than NV-128.
MK-2461 is a member of the class of benzocycloheptapyridines that is 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one substituted by 1-methyl-1H-pyrazol-4-yl and [{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)sulfamoyl]amino groups at positions 3 and 7, respectively. It is a novel ATP-competitive multi-targeted inhibitor of activated c-Met (IC50 = 2.5 nM). It has a role as an antineoplastic agent, a c-Met tyrosine kinase inhibitor and an apoptosis inducer. It is a member of pyrazoles, a benzocycloheptapyridine, a member of dioxanes and a member of sulfamides.
MKC-1 is an orally bioavailable, small-molecule, bisindolylmaleimide cell cycle inhibitor with potential antineoplastic activity. MKC-1 and its metabolites inhibit tubulin polymerization, blocking the formation of the mitotic spindle, which may result in cell cycle arrest at the G2/M phase and apoptosis. In addition, this agent has been shown to inhibit the activities of the oncogenic kinase Akt, the mTOR pathway, and importin-beta, a protein essential to the transport of other proteins from the cytosol into the nucleus.
Serabelisib is under investigation in clinical trial NCT02625259 (A Study to Evaluate the Relative Bioavailability, Effect of Food, and Gastric Potential Hydrogen (pH) Modification on the Pharmacokinetics of TAK-117 (MLN1117) in Healthy Participants). Serabelisib is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha isoform with potential antineoplastic activity. Serabelisib selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells. By specifically targeting class I PI3K alpha, this agent may be more efficacious and less toxic than pan PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy; PIK3CA, one of the most highly mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K.
NVP-BEP800, also known as BEP-800, is a novel, fully synthetic, orally bioavailable inhibitor that binds to the NH(2)-terminal ATP-binding pocket of Hsp90. NVP-BEP800 showed activity against a panel of human tumor cell lines and primary human xenografts in vitro at nanomolar concentrations. In A375 melanoma and BT-474 breast cancer cell lines, NVP-BEP800 induced client protein degradation (including ErbB2, B-Raf(V600E), Raf-1, and Akt) and Hsp70 induction.
Nifurtimox is a nitrofuran antibiotic. Nifurtimox is an antiprotozoal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of Chagas disease (American Trypanosomiasis), caused by Trypanosoma cruzi, in children who are less than 18 years of age and weigh at least 5.5 lbs. (2.5 kg). Chagas disease can be an opportunistic infection (OI) of HIV.
Chagas disease, caused by a parasite known as Trypanosoma cruzi (T.cruzi), is a vector-transmitted disease affecting animals and humans in the Americas. It is commonly known as American Trypanosomiasis. The CDC estimates that approximately 8 million people in Central America, South America, and Mexico are infected with T. cruzi, without symptoms. If Chagas disease is left untreated, life-threatening sequelae may result. Nifurtimox, developed by Bayer, is a nitrofuran antiprotozoal drug used in the treatment of Chagas disease. On August 6 2020, accelerated FDA approval was granted for its use in pediatric patients in response to promising results from phase III clinical trials. Continued approval will be contingent upon confirmatory data. A convenient feature of Bayer's formulation is the ability to divide the scored tablets manually without the need for pill-cutting devices. Nifurtimox is a nitrofuran antimicrobial agent used to treat Chagas disease (American trypanosomiasis), a chronic protozoal infection due to Trypanosoma cruzi that can lead to severe disability and death from gastrointestinal and cardiac disease. Nifurtimox is rarely associated with serum aminotransferase elevations during therapy and has not been linked to cases of clinically apparent liver injury. Nifurtimox is a nitrofuran derivative with antiprotozoal and potential antineoplastic activities. Nifurtimox is reduced by cytosol enzymes or flavin-containing microsomal enzymes to a highly reactive nitro anion free radical; autooxidation of the nitro anion free radical generates cytotoxic superoxide anion (02-). In addition, nifurtimox-derived nitro anion free radicals may alkylate macromolecules such as nucleic acids and proteins, resulting in the disruption of their structure and function. A nitrofuran thiazine that has been used against TRYPANOSOMIASIS.
Oleandrin is a steroid saponin that consists of oleandrigenin having a 2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl residue attached to the oxygen function at position 3. It is a cardenolide glycoside, a 14beta-hydroxy steroid, a steroid ester and a steroid saponin. It is functionally related to an oleandrigenin. Oleandrin has been used in trials studying the treatment of Lung Cancer and Chemotherapeutic Agent Toxicity. Oleandrin is a natural product found in Daphnis nerii, Nerium oleander, and other organisms with data available. Oleandrin is a lipid soluble cardiac glycoside with potential antineoplastic activity. Upon administration, oleandrin specifically binds to and inhibits the alpha3 subunit of the Na/K-ATPase pump in human cancer cells. This may inhibit the phosphorylation of Akt, upregulate MAPK, inhibit NF-kb activation and inhibit FGF-2 export and may downregulate mTOR thereby inhibiting p70S6K and S6 protein expression. All of this may lead to an induction of apoptosis. As cancer cells with relatively higher expression of the alpha3 subunit and with limited expression of the alpha1 subunit are more sensitive to oleandrin, one may predict the tumor response to treatment with lipid-soluble cardiac glycosides such as oleandrin based on the tumors Na/K-ATPase pump protein subunit expression. Overexpression of the alpha3 subunit in tumor cells correlates with tumor proliferation. See also: Nerium oleander leaf (part of).